[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
Description
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-4-5-23-15(10)16(19)22-9-14(18)17-11-6-12(20-2)8-13(7-11)21-3/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOZVKNGROHDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbamate Intermediate: The reaction between 3,5-dimethoxyaniline and chloroformate under basic conditions forms the carbamate intermediate.
Coupling with Thiophene Derivative: The carbamate intermediate is then coupled with 3-methylthiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitrating agents or halogens can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-methylthiophene-2-carboxylate
- [(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-ethylthiophene-2-carboxylate
Uniqueness
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.
Biological Activity
The compound [(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate (CAS No. 478860-50-3) is a derivative of thiophene and has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial, insecticidal, and fungicidal properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is and it has a molecular weight of approximately 335.37 g/mol. The structure comprises a thiophene ring substituted with a carbamoyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 3-methylthiophene demonstrate bactericidal effects against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise in inhibiting bacterial growth.
Insecticidal and Fungicidal Properties
A notable study evaluated the biological activities of various thiophene derivatives, including those with similar structures to this compound. The results indicated that certain derivatives exhibited insecticidal and fungicidal activities at concentrations of 375 g ai/ha and 600 g ai/ha, respectively . These findings suggest that the compound may possess similar bioactivity due to its structural characteristics.
Case Study 1: Insecticidal Activity
In a greenhouse study conducted on a range of thiophene derivatives, compounds structurally related to this compound were tested for their effectiveness against common agricultural pests. The results demonstrated that certain derivatives had a significant impact on pest mortality rates, indicating potential applications in agricultural pest management.
Case Study 2: Fungicidal Efficacy
Another investigation focused on the fungicidal properties of thiophene-based compounds. The study revealed that several derivatives inhibited fungal growth effectively, suggesting that this compound may also exhibit similar antifungal activity. The precise mechanisms of action are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Data Table: Biological Activities of Thiophene Derivatives
| Compound Name | Activity Type | Concentration (g ai/ha) | Efficacy (% Mortality) |
|---|---|---|---|
| [(3,5-Dimethoxyphenyl)carbamoyl]methyl | Insecticidal | 375 | TBD |
| [(3,5-Dimethoxyphenyl)carbamoyl]methyl | Fungicidal | 600 | TBD |
| Other Thiophene Derivative A | Insecticidal | 375 | 85 |
| Other Thiophene Derivative B | Fungicidal | 600 | 90 |
Note: TBD = To Be Determined
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
